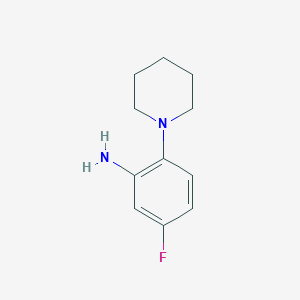

5-Fluoro-2-piperidin-1-yl-phenylamine

Description

Contextualization within Fluorinated and Piperidine-Containing Arylamine Chemical Space

The chemical structure of 5-Fluoro-2-piperidin-1-yl-phenylamine places it at the intersection of three important classes of organic compounds: fluorinated aromatics, piperidines, and arylamines. Each of these components imparts specific properties that are highly sought after in the development of new chemical entities.

Fluorinated Arylamines: The presence of a fluorine atom on the phenyl ring is a key feature. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties. nih.gov Fluorine's high electronegativity can influence the acidity of nearby functional groups, modulate lipophilicity, and block metabolic pathways, often leading to improved metabolic stability and bioavailability of a drug candidate. nih.gov The strategic placement of fluorine can also enhance the binding affinity of a molecule to its biological target. nih.gov

Piperidine-Containing Compounds: The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals. Its saturated, three-dimensional structure can provide improved solubility and metabolic stability compared to its aromatic counterpart, pyridine (B92270). The piperidine moiety is a common feature in a vast array of approved drugs, highlighting its importance in drug design.

Arylamines: The primary amine group on the phenyl ring serves as a crucial synthetic handle. It allows for a wide range of chemical transformations, including amide bond formation, diazotization, and N-alkylation, enabling the construction of more complex molecules. Substituted arylamines are foundational components in the synthesis of numerous dyes, polymers, and pharmaceuticals.

Rationale for Academic Investigation of this compound as a Molecular Scaffold

The investigation of this compound as a molecular scaffold is driven by the synergistic combination of its constituent parts. Researchers are interested in this compound as a starting material for the synthesis of novel molecules with potential biological activity. The rationale for its investigation can be broken down into several key points:

Structural Diversity: The presence of a reactive primary amine allows for the facile introduction of a wide variety of substituents and functional groups. This enables the creation of large libraries of derivatives for screening in drug discovery programs.

Physicochemical Property Modulation: The fluorine atom and the piperidine ring provide opportunities to fine-tune the physicochemical properties of the resulting molecules. This includes adjustments to lipophilicity, polarity, and metabolic stability, which are critical for optimizing the performance of a potential drug. nih.gov

Bioisosteric Replacement: The fluorinated phenyl ring can act as a bioisostere for other aromatic systems, potentially leading to improved biological activity or reduced side effects.

Overview of Key Research Domains Applicable to the Compound's Structure

The structural motifs present in this compound make it a relevant building block in several key areas of chemical research, particularly in the realm of medicinal chemistry. While specific research on this exact compound is not extensively published, the applications of structurally similar molecules provide a strong indication of its potential.

Infectious Diseases: The development of new antibacterial and antiviral agents often relies on scaffolds that can be readily modified to optimize activity against specific pathogens. The fluorinated piperidinyl aniline (B41778) core provides a versatile platform for the synthesis of such compounds.

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in drugs targeting the CNS. Its ability to impart favorable pharmacokinetic properties for brain penetration makes it a valuable component in the design of new treatments for neurological and psychiatric conditions.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSBEAVDBGCSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Fluoro 2 Piperidin 1 Yl Phenylamine and Analogues

Established Synthetic Routes to Substituted Aniline (B41778) and Phenylamine Derivatives

The construction of the substituted phenylamine scaffold is a critical aspect of the synthesis of the target compound. Established methods primarily revolve around the amination of aryl systems and the functionalization of pre-existing aniline derivatives.

Amination Reactions in Aryl Fluorine Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of arylamines, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing fluorinated phenylamines, a common strategy involves the reaction of a suitably substituted fluoroaromatic compound with an amine. The fluorine atom itself can act as a leaving group, especially when activated by groups such as a nitro (-NO₂) group positioned ortho or para to it.

For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) has been studied, demonstrating the feasibility of displacing a fluorine atom with an amine nucleophile on a highly activated aromatic ring. rsc.org A plausible route to a precursor of 5-Fluoro-2-piperidin-1-yl-phenylamine could involve the reaction of 2,4-difluoronitrobenzene (B147775) with piperidine. The nitro group strongly activates the fluorine atoms towards nucleophilic attack. The reaction is expected to show regioselectivity, with the fluorine atom para to the nitro group being more readily substituted. Subsequent reduction of the nitro group would then yield the desired aminophenylpiperidine structure.

The kinetics of such reactions are influenced by the solvent, with aprotic solvents being commonly employed. google.com The general mechanism proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing groups. researchgate.net

Reductive Cyclization Approaches for Phenylamine Scaffolds

While direct amination is a common route, reductive cyclization methods are also employed for the synthesis of more complex aniline derivatives, though they are less direct for the specific target compound. These methods often involve the formation of a heterocyclic ring fused to the phenylamine core. However, a more relevant reductive step in the synthesis of this compound is the reduction of a nitro group precursor.

A key intermediate, 1-(4-fluoro-2-nitrophenyl)piperidine, can be synthesized, and its subsequent reduction yields the target aniline. oakwoodchemical.comcymitquimica.comscbt.com The reduction of the nitro group can be achieved using various reagents, such as hydrogen gas with a metal catalyst (e.g., Pd/C) or other reducing agents like tin(II) chloride or sodium dithionite. This transformation is a well-established and high-yielding reaction in organic synthesis.

Methodologies for the Incorporation of the Piperidine Moiety

The introduction of the piperidine ring onto the phenylamine backbone is a crucial step that can be achieved through several synthetic strategies.

Annulation and Cyclization Strategies for Piperidine Ring Formation

Annulation and cyclization reactions are fundamental in constructing the piperidine ring, particularly for creating more complex or substituted piperidine analogues. These strategies involve the formation of the heterocyclic ring from acyclic precursors. For instance, palladium-catalyzed [4+2] annulation can be a powerful method to access functionalized piperidines. nih.gov These methods offer a high degree of control over the stereochemistry of the resulting piperidine ring. While potentially more complex than direct C-N bond formation for the specific target compound, these strategies are invaluable for the synthesis of diverse analogues.

Reductive Amination Techniques for C-N Bond Formation

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds and can be applied to the synthesis of piperidine derivatives. This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced in situ to the corresponding amine. While this is a common method for N-alkylation, a variation known as double reductive amination can be employed to construct the piperidine ring itself from a dicarbonyl compound and an amine. researchgate.net For the direct synthesis of this compound, a more direct C-N coupling approach is generally favored.

A highly effective and common method for coupling an existing piperidine ring to an aromatic system is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. nih.govresearchgate.netnih.govresearchgate.net A potential synthetic route to this compound using this methodology would involve the coupling of 2-bromo-4-fluoroaniline (B89589) with piperidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is known for its broad substrate scope and functional group tolerance.

Strategies for Selective Fluorination of Phenylamine Precursors and Derivatives

The introduction of a fluorine atom onto the phenylamine ring can be achieved at various stages of the synthesis, either by starting with a pre-fluorinated precursor or by fluorinating a later-stage intermediate.

Selective fluorination of aromatic compounds can be challenging due to the high reactivity of many fluorinating agents. However, several modern methods allow for controlled fluorination. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used to introduce fluorine onto electron-rich aromatic rings. The regioselectivity of the fluorination is directed by the existing substituents on the ring. For instance, the amino group in an aniline derivative is a strong activating group and directs electrophilic substitution to the ortho and para positions. Therefore, direct fluorination of a 2-(piperidin-1-yl)aniline would likely result in a mixture of products.

A more controlled approach often involves starting with a commercially available fluorinated building block, such as 2,4-difluoronitrobenzene or 4-fluoroaniline, and then elaborating the molecule from there. This strategy ensures the precise placement of the fluorine atom in the desired position. For example, the synthesis can commence with 4-fluoro-2-nitrobenzoic acid, which already contains the desired fluorine and a precursor to the amine group in the correct positions. wikipedia.org

Below is a table summarizing the key synthetic strategies:

| Strategy | Description | Key Intermediates/Reagents | Relevant Sections |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., fluorine) on an activated aromatic ring by an amine. | 2,4-Difluoronitrobenzene, Piperidine | 2.1.1 |

| Nitro Group Reduction | Conversion of a nitro group to a primary amine. | 1-(4-Fluoro-2-nitrophenyl)piperidine, Pd/C, H₂ | 2.1.2 |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | 2-Bromo-4-fluoroaniline, Piperidine, Pd catalyst, Phosphine ligand | 2.2.2 |

| Annulation/Cyclization | Formation of the piperidine ring from acyclic precursors. | Dicarbonyl compounds, Palladium catalysts | 2.2.1 |

| Electrophilic Fluorination | Introduction of a fluorine atom using an electrophilic fluorine source. | Phenylamine derivatives, Selectfluor® | 2.3 |

Advanced Synthetic Protocols and Challenges in Preparation

The preparation of structurally complex piperidine-containing compounds like this compound presents several synthetic challenges. These include achieving high levels of stereocontrol, developing efficient one-pot procedures, and performing selective functionalization. Modern synthetic methods have been developed to address these challenges.

Stereoselective and Enantioselective Synthesis of Analogues

The creation of chiral piperidine analogues requires precise control over the spatial arrangement of atoms. Stereoselective and enantioselective synthesis aims to produce a single desired stereoisomer, which is crucial for pharmaceutical applications as different enantiomers can have vastly different biological activities.

A variety of methods have been developed for the asymmetric synthesis of substituted piperidines. These include:

Chiral Auxiliaries: Using a chiral auxiliary can guide the stereochemical outcome of a reaction. For instance, the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amine like (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams. These lactams can then be further transformed into enantiomerically enriched 2-arylpiperidines. rsc.org

Organocatalysis: Chiral organocatalysts, such as quinoline (B57606) derivatives, in combination with a co-catalyst like trifluoroacetic acid, can facilitate the enantioselective intramolecular aza-Michael reaction of N-tethered alkenes to yield protected 2,5- and 2,6-disubstituted piperidines. nih.gov

Metal-Catalyzed Asymmetric Hydrogenation: Transition metal complexes with chiral ligands are effective catalysts for the asymmetric hydrogenation of pyridinium (B92312) salts. For example, an iridium(I) catalyst bearing a P,N-ligand has been used for the asymmetric hydrogenation of 2-substituted pyridinium salts, proceeding through an outer-sphere dissociative mechanism. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with partially reduced pyridines can provide 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov

Radical-Mediated C-H Functionalization: An enantioselective δ C-H cyanation of acyclic amines can be achieved by intercepting an N-centered radical relay with a chiral copper catalyst. The resulting enantioenriched δ-amino nitriles can then be cyclized to form chiral piperidines. nih.gov

These methods provide routes to a wide array of chiral piperidine building blocks that can be further elaborated to produce analogues of this compound.

| Method | Catalyst/Reagent | Key Transformation | Stereocontrol |

| Chiral Auxiliary | (R)-phenylglycinol | Cyclodehydration of aryl-δ-oxoacids | High |

| Organocatalysis | Quinoline derivative / TFA | Intramolecular aza-Michael reaction | Good to Excellent |

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | Hydrogenation of pyridinium salts | High |

| Asymmetric Reductive Heck | Rhodium with chiral ligand | Carbometalation of dihydropyridine | Excellent |

| Radical C-H Cyanation | Chiral Copper catalyst | δ C-H cyanation of acyclic amines | High |

Multi-Component Reaction Approaches for Related Structural Motifs

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. These reactions are characterized by high atom economy and procedural simplicity, making them attractive for the rapid generation of libraries of structurally diverse molecules.

While no specific MCRs for the direct synthesis of this compound have been detailed in the reviewed literature, MCRs are widely used to produce highly functionalized piperidine and pyridine (B92270) scaffolds, which are precursors or analogues. For instance, an efficient one-pot procedure for the synthesis of fluorinated 2-aminopyridines has been developed involving the reaction of 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org This approach utilizes Knoevenagel condensation, Michael addition, and cyclization reactions in a single pot. rsc.org

The general applicability of MCRs in synthesizing heterocyclic compounds suggests their potential for the construction of the 2-aminophenylpiperidine core. A hypothetical MCR could involve a fluorinated aniline, piperidine, and a third component that facilitates the C-N bond formation and subsequent cyclization or substitution to yield the desired scaffold.

Transition Metal-Catalyzed Hydrogenation and Cyclization Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. For the synthesis of this compound and its analogues, transition metal-catalyzed hydrogenation and cyclization reactions are of particular importance.

Hydrogenation: The hydrogenation of fluorinated pyridines is a direct route to fluorinated piperidines. However, this transformation can be challenging due to potential catalyst deactivation by the basic nitrogen atom and the risk of hydrodefluorination. Recent advancements have demonstrated the cis-selective hydrogenation of fluoropyridines using heterogeneous catalysts, such as palladium on carbon, to produce a variety of (multi)fluorinated piperidines. nih.gov A rhodium-catalyzed dearomatization-hydrogenation process also provides access to all-cis-(multi)fluorinated piperidines. nih.gov

Cyclization Reactions: Intramolecular cyclization reactions catalyzed by transition metals are powerful methods for constructing the piperidine ring.

Palladium-catalyzed C-H functionalization can be used to form C-N bonds. For example, the intramolecular amination of C(sp³)–H bonds can lead to the formation of piperidine rings.

Radical-mediated cyclizations offer another route. Cobalt(II) catalysts can mediate the intramolecular cyclization of linear amino-aldehydes. nih.gov

Gold-catalyzed cyclization of alkynylamines provides an efficient method for constructing piperazine (B1678402) and morpholine (B109124) derivatives, and similar strategies could be adapted for piperidine synthesis. rsc.org

Palladium-catalyzed amination of 2-bromo-5-[¹⁸F]fluoropyridine with piperidine has been used to synthesize 2-amino-5-[¹⁸F]fluoropyridines, which could then be reduced to the corresponding piperidines. rsc.org

These transition metal-catalyzed methods offer robust and versatile strategies for the synthesis of the core structure of this compound and its analogues.

| Catalyst | Reaction Type | Substrates | Product |

| Palladium on Carbon | Hydrogenation | Fluoropyridines | Fluorinated piperidines |

| Rhodium | Dearomatization-Hydrogenation | Fluoropyridines | All-cis-(multi)fluorinated piperidines |

| Cobalt(II) | Radical Cyclization | Linear amino-aldehydes | Piperidines |

| Gold | Cyclization | Alkynylamines | Piperazines/Morpholines |

| Palladium | Amination | 2-Bromo-5-fluoropyridine, Piperidine | 2-(Piperidin-1-yl)-5-fluoropyridine |

Synthetic Modifications and Derivatization Strategies for Enhancing Molecular Complexity

Once the core structure of this compound is assembled, various synthetic modifications and derivatization strategies can be employed to enhance its molecular complexity and explore structure-activity relationships. These strategies often focus on the functionalization of the aniline ring or the piperidine moiety.

Late-stage functionalization is a particularly powerful approach for modifying complex molecules without the need for de novo synthesis. C-H activation chemistry is a prominent tool in this context.

C-H Arylation: Palladium-catalyzed transannular C-H functionalization of alicyclic amines, including piperidines, allows for the introduction of aryl groups. nih.gov This requires the installation of a directing group on the piperidine nitrogen, which can later be removed. nih.gov

C-H Fluorination: The direct fluorination of C-H bonds can introduce fluorine atoms into specific positions of a molecule. This can be followed by nucleophilic aromatic substitution of the newly installed fluoride (B91410) to introduce a variety of functional groups. nih.gov

Visible Light-Induced C-H Functionalization: Photoredox catalysis can be used to functionalize C-H bonds under mild conditions. For example, the derivatization of imidazo[1,2-a]pyridines at the C3 position has been achieved through visible light-induced reactions. nih.gov

Derivatization of the aniline amino group can also lead to a wide range of analogues. Standard reactions such as acylation, alkylation, and sulfonylation can be used to introduce new substituents. Furthermore, the aniline moiety can participate in transition metal-catalyzed cross-coupling reactions to form new C-C or C-N bonds. For instance, 2-(pyridin-2-yl)aniline (B1331140) has been used as a directing group to promote C-H amination mediated by cupric acetate. researchgate.net

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of its chemical space and the optimization of its properties for various applications.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton and carbon signals and provides deep insight into the molecule's connectivity and spatial arrangement.

¹H and ¹³C NMR for Primary Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the primary evidence for the constitution of 5-Fluoro-2-piperidin-1-yl-phenylamine.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic, piperidinyl, and amine protons. The protons on the fluorinated benzene (B151609) ring (H-3, H-4, H-6) would appear in the aromatic region (typically δ 6.0-7.5 ppm). Their chemical shifts and coupling patterns are influenced by the electron-donating amine and piperidine (B6355638) groups and the electron-withdrawing fluorine atom. The fluorine atom will introduce complex splitting patterns due to heteronuclear coupling (J-coupling) with adjacent protons. The protons of the piperidine ring would appear more upfield, with the α-protons (adjacent to the nitrogen) being the most deshielded (around δ 2.8-3.2 ppm) and the β- and γ-protons appearing at higher fields (around δ 1.5-1.8 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons would resonate in the δ 100-160 ppm range. The carbon atom directly bonded to the fluorine (C-5) would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, and its chemical shift would be significantly influenced by the fluorine's high electronegativity. The carbon attached to the piperidine ring (C-2) and the amine group (C-1) would also have characteristic shifts. The piperidine carbons would appear in the aliphatic region, with the α-carbons around δ 50-55 ppm and the other ring carbons at higher fields (δ 20-30 ppm).

Hypothetical NMR data based on analogous structures, such as 5-fluoro-2-methylaniline, are presented below. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

To interact with the data, sort or filter the columns as needed.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~6.85 | dd | 115.8 |

| H-4 | ~6.60 | ddd | 112.5 (d, JCF) |

| H-6 | ~6.75 | dd | 118.0 (d, JCF) |

| NH₂ | ~4.50 | br s | - |

| Piperidine α-H | ~2.90 | m | 53.0 |

| Piperidine β-H | ~1.75 | m | 26.5 |

| Piperidine γ-H | ~1.60 | m | 24.8 |

| C-1 | - | - | 136.0 (d, JCF) |

| C-2 | - | - | 140.0 |

| C-3 | - | - | 115.8 |

| C-4 | - | - | 112.5 (d, JCF) |

| C-5 | - | - | 158.0 (d, ¹JCF ≈ 240 Hz) |

| C-6 | - | - | 118.0 (d, JCF) |

| Piperidine α-C | - | - | 53.0 |

| Piperidine β-C | - | - | 26.5 |

| Piperidine γ-C | - | - | 24.8 |

¹⁹F NMR as a Probe for Local Electronic Environment and Dynamics

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance, providing strong, sharp signals over a wide chemical shift range. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment. nih.gov For this compound, a single resonance would be expected. Its chemical shift would be indicative of the electronic effects of the ortho-piperidine and meta-amine substituents. Furthermore, coupling between the ¹⁹F nucleus and the aromatic protons (H-4 and H-6) would be observed in proton-coupled ¹⁹F spectra, providing further confirmation of the substitution pattern. In fluoroaniline (B8554772) derivatives, ¹⁹F chemical shifts can also be sensitive to environmental factors like pH, making them potential probes for dynamic studies. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structure Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all signals and confirming the molecular structure. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring (e.g., H-3 with H-4, H-4 with H-6) and within the piperidine ring (α-H with β-H, β-H with γ-H), allowing for the complete mapping of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C assignments. Each CH, CH₂, and CH₃ group would produce a cross-peak, connecting the proton signal to the signal of the carbon it is bonded to. This is invaluable for assigning the carbons of the aromatic and piperidinyl rings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of less than 5 ppm. This allows for the unambiguous determination of the elemental composition. For this compound (C₁₁H₁₅FN₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 195.12955 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion to provide structural information. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways could include:

Loss of ammonia (B1221849) (NH₃) from the amine group.

Fragmentation of the piperidine ring, leading to characteristic neutral losses.

Cleavage of the C-N bond connecting the piperidine ring to the aromatic system.

Table 2: Predicted HRMS Data for this compound

To interact with the data, sort or filter the columns as needed.

| Ion | Formula | Calculated Exact Mass (Da) |

| [M]⁺˙ | C₁₁H₁₅FN₂ | 194.1219 |

| [M+H]⁺ | C₁₁H₁₆FN₂ | 195.1295 |

| [M-NH₃+H]⁺ | C₁₁H₁₃F | 164.1001 |

| [M-C₅H₁₀N+H]⁺ | C₆H₆FN | 111.0484 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound, confirming its molecular conformation. For instance, it would reveal the conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the piperidine and phenyl rings. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Halogen Bonding, Hydrogen Bonding)

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice, which is governed by intermolecular interactions. rsc.org

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the amine nitrogen, the piperidine nitrogen, and the fluorine atom can all act as hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds, such as N-H···N and potentially weaker N-H···F or C-H···N interactions, would be expected to be a dominant feature in the crystal packing. rsc.orgresearchgate.net These interactions play a crucial role in stabilizing the crystal structure.

Halogen Bonding: The fluorine atom, being a halogen, could potentially participate in halogen bonding. researchgate.net A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. chemistryviews.org While fluorine is the least polarizable halogen and typically does not form strong halogen bonds, interactions can occur, particularly when attached to an electron-withdrawing system. researchgate.netnih.gov Analysis of the crystal structure would involve searching for short contacts between the fluorine atom and electronegative atoms (like nitrogen or oxygen from another molecule) at specific angles, which could be indicative of weak C-F···N or C-F···F interactions.

The combination of these spectroscopic and crystallographic techniques provides a complete and unambiguous picture of the molecular and supramolecular structure of this compound, which is essential for understanding its chemical properties and potential applications.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecules. researchgate.net Studies on compounds structurally related to 5-Fluoro-2-piperidin-1-yl-phenylamine commonly employ functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to perform geometry optimization. scispace.comresearchgate.net This process determines the lowest energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. acs.org

The optimized geometry from DFT calculations reveals a non-planar structure, with the piperidine (B6355638) ring adopting a chair conformation and the phenylamine moiety exhibiting some degree of pyramidalization at the nitrogen atom. The calculated geometrical parameters are expected to be in good agreement with experimental data that might be obtained from X-ray crystallography. scispace.com

Vibrational frequency calculations are subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Key vibrational modes typically analyzed include the N-H stretching of the amine group, C-F stretching, and various aromatic C-C and C-H vibrations.

Electronic properties such as the dipole moment and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) are also derived from these calculations. researchgate.net The presence of the electronegative fluorine atom and the nitrogen atoms results in a significant molecular dipole moment, which influences the molecule's intermolecular interactions and solubility.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound This table presents hypothetical data representative of typical DFT (B3LYP/6-31G(d,p)) results for the purpose of illustration.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(phenyl)-F | 1.355 |

| Bond Length (Å) | C(phenyl)-N(amine) | 1.401 |

| Bond Length (Å) | C(phenyl)-N(piperidine) | 1.385 |

| Bond Angle (°) | F-C(phenyl)-C(phenyl) | 118.5 |

| Bond Angle (°) | C(phenyl)-N(amine)-H | 112.0 |

| Dihedral Angle (°) | C-C-N-C (Phenyl-Piperidine) | 45.2 |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. malayajournal.org

For this compound, the HOMO is typically localized on the electron-rich phenylamine ring, particularly on the nitrogen atom and the aromatic carbons. This indicates that the molecule is likely to undergo electrophilic attack at these positions. The LUMO, conversely, is often distributed across the aromatic ring system, suggesting these are the sites for nucleophilic attack. malayajournal.org The energy gap helps to characterize the chemical reactivity and kinetic stability of the molecule. malayajournal.org

Table 2: Illustrative FMO Properties for this compound This table presents hypothetical data representative of typical DFT results for the purpose of illustration.

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.35 | Electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.95 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.40 | Indicates moderate chemical stability and reactivity |

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration and Stability

While quantum mechanics provides high accuracy for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the vast conformational landscape of flexible molecules. nih.gov For this compound, a key degree of freedom is the rotation around the C-N bond connecting the phenyl ring to the piperidine moiety.

MM calculations can be used to perform a systematic conformational search, identifying various low-energy conformers (rotamers). researchgate.net Following this, MD simulations can be performed. In an MD simulation, Newton's equations of motion are solved for the atoms in the system over time, providing a trajectory that reveals the dynamic behavior of the molecule. mdpi.com These simulations, often performed in a simulated solvent environment, can assess the relative stability of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding which shapes the molecule is likely to adopt in solution, which in turn affects its biological activity.

In Silico Prediction of Potential Reaction Mechanisms and Synthetic Route Feasibility

Computational chemistry can be used to model potential chemical reactions, providing insights into reaction mechanisms and the feasibility of synthetic routes. For instance, DFT can be used to calculate the energy profiles of reaction pathways, including the structures and energies of reactants, transition states, and products.

A plausible synthetic route for this compound involves the Buchwald-Hartwig amination of 1-bromo-2,4-difluorobenzene (B57218) with piperidine, followed by a nucleophilic aromatic substitution of the second fluorine atom with ammonia (B1221849) or an ammonia equivalent. Theoretical calculations could be employed to model the transition states of the key C-N bond-forming steps in this synthesis. By comparing the activation energies of competing pathways, computational studies can help predict reaction outcomes and optimize reaction conditions, thus guiding synthetic efforts.

Ligand-Protein Docking and Molecular Dynamics for Predictive Binding Mode Analysis

Given the prevalence of aniline (B41778) and piperidine scaffolds in medicinal chemistry, this compound could be investigated as a potential ligand for various protein targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov

In a typical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank. The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity for numerous possible poses. This process identifies the most likely binding mode and provides a theoretical binding energy. nih.gov The results highlight key intermolecular interactions, such as hydrogen bonds between the amine group and protein residues, or hydrophobic interactions involving the phenyl and piperidine rings. mdpi.com

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose over time. anu.edu.au These simulations provide a more dynamic and realistic view of the binding event, showing how the ligand and protein adapt to each other.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data representative of typical docking results for the purpose of illustration.

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Hydrogen Bonds | Amine N-H with backbone C=O of GLU-85 |

| Amine N-H with side chain of ASP-145 | |

| Hydrophobic Interactions | Phenyl ring with LEU-34, VAL-62 |

| Piperidine ring with ILE-130 |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org While a single QSAR model cannot be built for one compound, this compound could serve as a template or a member of a dataset used to build such a model.

The QSAR methodology involves several key steps:

Data Set Assembly: A series of structurally related analogues is synthesized, and their biological activity (e.g., IC50) against a specific target is measured.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, atom counts) or 3D descriptors (e.g., molecular shape, surface area), which quantify various electronic, steric, and hydrophobic properties. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Once validated, a QSAR model can be used to predict the activity of new, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts towards more potent compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Design Principles for Investigating the Role of the Fluoro Substituent in Molecular Activity

The fluorine atom, despite its small size, exerts powerful electronic and conformational effects that can profoundly influence a molecule's biological activity. nih.gov Its high electronegativity and ability to form specific non-covalent interactions make it a key point for molecular modification.

Positional Isomerism Effects on Electronic and Steric Profiles

The placement of the fluorine atom on the phenylamine ring is a critical design parameter that directly modulates the electronic environment of the entire molecule. The position of the fluorine atom relative to the amino and piperidine (B6355638) groups alters the molecule's acidity/basicity (pKa), lipophilicity, and dipole moment, which in turn affects receptor binding and membrane permeability.

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as the phenylamine. nih.govnih.gov This effect is distance-dependent. Moving the fluorine from the 5-position (meta to the piperidine, ortho to the amine) to other positions would have predictable consequences on the basicity of the aniline (B41778) nitrogen.

Ortho (3- or 6-position): A fluorine at the 3- or 6-position would exert the strongest inductive electron-withdrawing effect on the aniline nitrogen, significantly reducing its basicity.

Meta (4- or 5-position): The current 5-fluoro isomer has a moderate impact on the aniline's basicity. A 4-fluoro isomer would have a more pronounced effect due to the additional resonance (mesomeric) effect.

Para (4-position): A fluorine at the 4-position (para to the piperidine) would lower the pKa of the aniline nitrogen through both inductive and resonance effects.

This modulation of pKa is a key strategy in drug design, as reduced basicity can enhance oral absorption and bioavailability by increasing the fraction of the neutral species available to cross cell membranes. nih.gov

Sterically, fluorine is only slightly larger than hydrogen, so its positional isomers are not expected to create significant steric hindrance. However, the different electronic profiles can influence how the molecule interacts with a target protein. researchgate.net

| Fluorine Position | Relative Position to Amine / Piperidine | Predicted Impact on Aniline pKa | Primary Electronic Effect | Reference Principle |

|---|---|---|---|---|

| 3-Fluoro | ortho / meta | Strong Decrease | Inductive | nih.gov |

| 4-Fluoro | meta / para | Moderate-Strong Decrease | Inductive & Resonance | nih.gov |

| 5-Fluoro (Lead) | ortho / meta | Moderate Decrease | Inductive | nih.gov |

| 6-Fluoro | ortho / ortho | Strong Decrease | Inductive | nih.gov |

Influence of Fluorine on Conformational Preferences and Intermolecular Interactions

Beyond electronics, the fluorine atom can participate in unique intermolecular interactions, including hydrogen bonds and multipolar interactions. While organic fluorine is a weak hydrogen bond acceptor, these interactions are frequently observed in protein-ligand complexes. researchgate.net The C-F bond can also engage in favorable orthogonal multipolar interactions with backbone carbonyl groups in a protein binding site.

Furthermore, fluorine substitution can alter the conformational preferences of the molecule. For the 5-Fluoro-2-piperidin-1-yl-phenylamine scaffold, the C-F bond influences the rotational barrier of the C(phenyl)-N(piperidine) bond, potentially favoring a specific torsional angle that presents an optimal geometry for receptor binding. This conformational restriction can reduce the entropic penalty upon binding, leading to higher affinity.

Elucidation of Structural Modulations on the Piperidine Ring and their Impact

The piperidine ring is a three-dimensional scaffold whose conformation and substitution pattern are critical determinants of biological activity.

Conformational Preferences and Ring Substituent Stereochemistry

Piperidine rings typically adopt a low-energy chair conformation. The introduction of substituents on the ring can have profound stereochemical and conformational consequences. Studies on substituted fluoropiperidines have revealed that the interplay of electrostatic interactions, hyperconjugation, and steric factors dictates the conformational behavior. d-nb.inforesearchgate.net

For instance, in protonated 3-fluoropiperidinium cations, a strong charge-dipole interaction (C-F···H-N+) often stabilizes a conformation where the fluorine atom is in an axial position, which is typically less favored for substituents. nih.govresearchgate.net This principle suggests that if the piperidine nitrogen in this compound is protonated under physiological conditions, substituents on the piperidine ring could adopt specific axial or equatorial orientations to minimize unfavorable steric interactions and maximize stabilizing electronic interactions.

The stereochemistry of any substituents added to the piperidine ring is crucial. Introducing a chiral center (e.g., a methyl group at the 2-, 3-, or 4-position) would result in diastereomers that could exhibit significantly different biological activities and metabolic profiles. A systematic exploration would involve synthesizing and testing individual stereoisomers to understand the optimal three-dimensional arrangement for target engagement. d-nb.info

Exploration of Piperidine Nitrogen Substitution Patterns

The piperidine nitrogen in the parent scaffold is part of a tertiary amine linkage to the phenyl ring. While this specific linkage defines the core structure, SAR studies on analogous systems often explore replacing the hydrogen on the piperidine nitrogen (if it were a secondary amine) with various substituents. In the context of the 2-piperidinyl-phenylamine scaffold, this would mean modifying the piperidine ring itself before its attachment to the phenyl ring. However, a more common design strategy in related series involves replacing the entire piperidine ring with other N-substituted heterocycles, such as an N-methylpiperazine. Such a change dramatically alters basicity, lipophilicity, and potential hydrogen bonding patterns. For example, replacing a piperidine with an N-methylpiperazine typically decreases lipophilicity and introduces a second basic center, which can impact selectivity and pharmacokinetics.

Impact of Modifications on the Phenylamine Moiety

The primary amine of the phenylamine moiety is a key functional group that can serve as a hydrogen bond donor and a point for salt formation. Its modification is a standard medicinal chemistry strategy to probe its role in receptor binding and to modulate physicochemical properties.

Common modifications to explore would include:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the amine would test the steric tolerance of the binding site. N-alkylation would also increase lipophilicity and remove a hydrogen bond donor.

N-Acylation: Converting the amine to an amide (e.g., acetamide) would neutralize its basicity and introduce a hydrogen bond acceptor (the carbonyl oxygen). This is a significant modification that can determine if the basic character of the amine is essential for activity.

N-Sulfonylation: Forming a sulfonamide would also remove the basicity and introduce a strong hydrogen-bond-accepting sulfonyl group, which can explore different interactions within the target binding pocket.

Each of these modifications provides valuable information about the requirements of the biological target. If the primary amine is critical for a salt-bridge interaction, for example, its acylation or sulfonylation would likely lead to a significant loss of activity.

| Modification Type | Example Group | Effect on Basicity | Change in H-Bonding Potential | Expected Impact on Lipophilicity |

|---|---|---|---|---|

| N-Alkylation | -NHCH₃ | Maintained or slightly increased | Removes one H-bond donor | Increase |

| N-Acylation | -NHC(O)CH₃ | Removed (becomes neutral) | Adds H-bond acceptor (C=O) | Variable |

| N-Sulfonylation | -NHSO₂CH₃ | Removed (becomes acidic) | Adds strong H-bond acceptor (SO₂) | Increase |

Heterocyclic Ring Bioisosterism and Analogue Design Strategies

In the field of medicinal chemistry, the piperidine ring, a core component of this compound, is one of the most prevalent heterocyclic scaffolds found in approved drugs. researchgate.net Its popularity stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for introducing substituents in defined three-dimensional space. However, the piperidine ring can also be associated with metabolic liabilities, particularly oxidation at the carbon atoms adjacent to the nitrogen. cambridgemedchemconsulting.com Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of analogue design aimed at mitigating such issues while preserving or enhancing desired properties. sci-hub.se

Analogue design strategies for the piperidine ring often focus on modulating its basicity (pKa), lipophilicity (logP/logD), metabolic stability, and conformational rigidity. A common bioisosteric replacement is the morpholine (B109124) ring, where a methylene (B1212753) group of piperidine is replaced by an oxygen atom. This substitution typically reduces the basicity of the nitrogen and increases polarity, which can be a strategy to decrease metabolism at sites adjacent to the nitrogen. cambridgemedchemconsulting.com

More recently, spirocyclic systems have emerged as innovative bioisosteres for piperidine. cambridgemedchemconsulting.com For instance, 2-azaspiro[3.3]heptane was introduced as a piperidine mimic that could offer new substitution vectors not accessible from the parent ring. researchgate.netcambridgemedchemconsulting.com Further research has led to the development of 1-azaspiro[3.3]heptane as a next-generation bioisostere. researchgate.net Studies comparing piperidine with these spirocyclic analogues have revealed significant differences in their physicochemical profiles. While both 1- and 2-azaspiro[3.3]heptane reduce lipophilicity compared to piperidine, they also impact solubility and basicity in distinct ways. researchgate.net Such modifications allow medicinal chemists to fine-tune the properties of a lead compound like this compound to optimize its pharmacokinetic and pharmacodynamic profile.

Table 1: Comparison of Physicochemical Properties of Piperidine and Selected Bioisosteres

| Compound | Structure | Effect on Lipophilicity (logD) | Effect on Basicity (pKa) | Key Design Considerations |

| Piperidine |  | Baseline | ~11.2 | Common scaffold, potential metabolic instability at α-carbons. cambridgemedchemconsulting.com |

| Morpholine |  | Decreases | ~8.4 | Increases polarity, can reduce metabolism, alters H-bonding. cambridgemedchemconsulting.com |

| 2-Azaspiro[3.3]heptane | ![2-Azaspiro[3.3]heptane structure](https://upload.wikimedia.org/wikipedia/commons/thumb/d/d4/2-Azaspiro%5B3.3%5Dheptane.svg/120px-2-Azaspiro%5B3.3%5Dheptane.svg.png) | Decreases | Similar to Piperidine | Offers novel substitution vectors, can improve metabolic stability. researchgate.netcambridgemedchemconsulting.com |

| 1-Azaspiro[3.3]heptane | ![1-Azaspiro[3.3]heptane structure](https://upload.wikimedia.org/wikipedia/commons/thumb/2/29/1-Azaspiro%5B3.3%5Dheptane.svg/120px-1-Azaspiro%5B3.3%5Dheptane.svg.png) | Decreases (more than 2-aza isomer) | Similar to Piperidine | Provides different spatial arrangement of substituents compared to 2-aza isomer. researchgate.net |

Note: Specific pKa and logD values are context-dependent and can vary based on the full molecular structure.

Biological Activity and Mechanistic Elucidation in Vitro Focus

Target Identification Methodologies for Biologically Active Small Molecules

Affinity-Based Probes and Chemical Biology Techniques for Target Engagement

To confirm that a compound like 5-Fluoro-2-piperidin-1-yl-phenylamine directly interacts with its intended biological target within a complex cellular environment, affinity-based probes are indispensable tools. uspto.govgoogle.com These chemical probes are designed by attaching a reporter group (like a fluorophore or biotin) and a reactive group to the core ligand structure. uspto.gov This allows for the visualization and identification of target proteins.

The development of such a probe for this compound would involve modifying its structure to incorporate these functionalities without significantly disrupting its binding properties. Once synthesized, the probe could be used in techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays to quantitatively measure target engagement in cell-free systems or even in live cells. epo.org Successful target engagement is a critical validation step, confirming that the compound physically binds to its putative target, a prerequisite for any downstream biological effect.

In Vitro Ligand Binding Studies and Competition Assays

In vitro ligand binding studies are fundamental for quantifying the affinity of a compound for its target receptor or enzyme. epo.org For this compound, this would typically involve radioligand binding assays. In this setup, a radiolabeled ligand with known high affinity for the target is used.

The experiment would measure the ability of unlabeled this compound to displace the radioligand from the target protein. By performing this competition assay across a range of concentrations, a dose-response curve can be generated, from which the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated. These values provide a quantitative measure of the compound's binding potency. High-throughput versions of these assays can be performed in 96-well plate formats to efficiently screen multiple compounds. epo.org

Mechanistic Investigations at the Molecular and Cellular Level (In Vitro)

Enzyme Kinetic Studies to Determine Inhibition Type and Constants

Should the target of this compound be an enzyme, detailed kinetic studies are necessary to understand its mechanism of inhibition. google.com These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor.

By analyzing the data using graphical methods like Lineweaver-Burk plots, the type of inhibition can be determined. uspto.gov This reveals whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. Each mode of inhibition provides insight into how and where the compound binds to the enzyme. From these plots, key kinetic constants such as the inhibitor constant (Ki) and the inhibitor constant for the enzyme-substrate complex (Kis) can be calculated, offering a precise characterization of the inhibitor's potency and mechanism. uspto.gov

Table 1: Representative Data from Enzyme Kinetic Analysis of an Inhibitor (Note: This is illustrative data, as specific values for this compound are not publicly available.)

| Parameter | Value | Description |

| IC50 | 35.83 ± 0.98 µM | Concentration for 50% inhibition of enzyme activity. |

| Inhibition Type | Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. |

| Ki | 28.5 µM | Inhibition constant for binding to the free enzyme. |

| Kis | 45.2 µM | Inhibition constant for binding to the enzyme-substrate complex. |

Receptor Binding Kinetics and Thermodynamics to Elucidate Interaction Profiles

Beyond simple affinity (how tightly a ligand binds), understanding the kinetics (how quickly it binds and dissociates) and thermodynamics (the forces driving the binding) is crucial. Techniques like Surface Plasmon Resonance (SPR) can be employed to measure the association rate constant (kon) and the dissociation rate constant (koff) for the interaction between this compound and its target. The ratio of these rates (koff/kon) provides the dissociation constant (KD), a measure of affinity.

Thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) can be determined through methods like Isothermal Titration Calorimetry (ITC). This analysis reveals whether the binding is driven by favorable enthalpy changes (e.g., hydrogen bonding) or entropy changes (e.g., hydrophobic interactions), offering a deeper insight into the molecular forces governing the drug-receptor interaction.

Investigation of Downstream Signaling Pathways in Cell-Free or Cellular Systems

A compound's binding to its target is expected to modulate a biological pathway. Investigating these downstream effects is key to linking target engagement with a functional cellular response. If this compound were to inhibit a kinase like SRPK1, for example, researchers would investigate the phosphorylation status of known SRPK1 substrates.

This can be achieved using techniques such as Western blotting with phospho-specific antibodies or through quantitative proteomics approaches in cellular systems. Another example would be if the compound targeted a G-protein-coupled receptor (GPCR); in this case, downstream effects like changes in cyclic AMP (cAMP) levels or calcium mobilization would be measured in cell-based assays.

Application of Pan-Assay Interference Compound (PAINS) Filters in Biological Screening Workflows

In modern high-throughput screening (HTS), it is standard practice to apply computational filters to identify compounds that are likely to be false positives. Pan-Assay Interference Compounds (PAINS) are chemical structures known to interfere with assay readouts through non-specific mechanisms, such as chemical reactivity or aggregation, rather than by specific binding to a target.

Substructure filters are used to flag molecules containing moieties commonly found in PAINS, such as catechols, quinones, and rhodanines. Running the structure of this compound through PAINS filters is a critical, albeit sometimes debated, step. While these filters help to deprioritize compounds that may be "chemical con artists," it is also recognized that not all compounds flagged by PAINS filters are promiscuous, and orthogonal experimental validation is recommended to avoid prematurely discarding a potentially valuable chemical scaffold.

Advanced Research Applications and Future Directions

Application of 5-Fluoro-2-piperidin-1-yl-phenylamine as a Chemical Probe for Illuminating Biological Pathways

The intrinsic properties of the this compound structure make it a promising candidate for development into a chemical probe. The presence of the fluorine atom is particularly advantageous, as ¹⁹F NMR (Nuclear Magnetic Resonance) spectroscopy is a powerful technique for studying molecular interactions and cellular environments with minimal background interference. Probes incorporating this compound could be used to investigate the binding kinetics and conformational changes of target proteins.

Furthermore, the phenylamine core can be chemically modified to attach fluorophores or other reporter groups. This would enable the creation of fluorescent probes for use in cellular imaging to visualize specific biological pathways or track the localization of a target molecule within a cell. While direct applications are yet to be published, the development of other small heterocyclic molecules as responsive fluorescent probes for biological parameters like pH demonstrates the feasibility of this approach. nih.gov

Utilization as a Synthetic Scaffold for the Development of Novel Chemical Entities

The most immediate and well-documented application for compounds like this compound is its use as a versatile synthetic scaffold. The primary amine and the aromatic ring are reactive handles that allow for the construction of more complex molecules with potential therapeutic value. Research on analogous structures demonstrates that the fluorinated phenylamine framework is a common starting point for building diverse heterocyclic systems.

For instance, similar scaffolds are used in the synthesis of:

Benzoxazoles: By reacting with appropriate reagents, the amine and a neighboring hydroxyl group (introduced in precursor stages) can be cyclized to form benzoxazole (B165842) derivatives, which have been investigated for their anticancer properties. nih.govnih.govmdpi.com

Benzimidazolones: The 1,2-diamine functionality, achievable from precursors like 1-fluoro-2-nitrobenzene, can be cyclized to form benzimidazolone cores. mdpi.com This class of compounds has been explored for various therapeutic targets, including the NLRP3 inflammasome. nih.gov

Isatin (B1672199) Derivatives: The core structure can be elaborated to produce complex isatin derivatives, which have shown promise as broad-spectrum antiviral agents. mdpi.comnih.gov

These examples underscore the value of the 5-fluoro-phenylamine motif as a foundational block in medicinal chemistry for generating libraries of novel compounds for drug discovery.

| Starting Scaffold Motif | Reaction Type | Resulting Heterocycle | Potential Application | Reference |

|---|---|---|---|---|

| 4-Fluoro-5-(piperazin-1-yl)-2-nitrophenol | Reductive Cyclization | Benzoxazole | Anticancer | nih.govmdpi.com |

| Substituted Benzendiamine | Cyclization with CDI | Benzimidazolone | NLRP3 Inhibition | mdpi.comnih.gov |

| Chlorosulfonyl Isatin | Reaction with Piperidine (B6355638) | Sulfonylindoline-dione | Antiviral | mdpi.comnih.gov |

Methodological Advancements in Chemical Synthesis and Characterization Driven by Compound Research

The synthesis and study of this compound and its derivatives contribute to broader methodological advancements in chemical synthesis and analysis. The preparation of this compound typically involves key reactions such as nucleophilic aromatic substitution (SₙAr), where the piperidine moiety displaces a halogen on a nitro- or dinitro-benzene ring, followed by the reduction of the nitro group to form the aniline (B41778). Research in this area helps refine these standard procedures, optimizing reaction conditions for higher yields and purity.

Furthermore, the characterization of novel derivatives requires a suite of modern analytical techniques. The unambiguous identification of these molecules relies on:

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the precise molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula.

Infrared (IR) Spectroscopy: Used to identify key functional groups within the synthesized molecules. nih.gov

The synthesis of new series of related compounds, such as 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, provides a platform for validating and improving these characterization methods, ensuring structural accuracy which is critical for interpreting biological activity. nih.gov

Integration of Computational and Experimental Approaches for Rational Molecular Design

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. The scaffold of this compound is an ideal candidate for such integrated approaches. In silico techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how derivatives of this compound might bind to a specific biological target, like an enzyme's active site.

This computational screening allows researchers to prioritize the synthesis of compounds with the highest predicted affinity and best pharmacokinetic properties. nih.govresearchgate.net These predictions are then tested through in vitro biological assays. For example, studies on related isatin derivatives have successfully used this workflow to identify potent antiviral agents by first docking various synthesized compounds into viral proteins and then confirming their activity experimentally. mdpi.comnih.govresearchgate.net This rational design strategy accelerates the discovery process and reduces the resources spent on synthesizing less promising molecules.

| Step | Technique | Objective | Reference |

|---|---|---|---|

| 1. Design | Pharmacophore Modeling | Design a virtual library of derivatives based on the core scaffold. | nih.gov |

| 2. Prediction | Molecular Docking | Predict binding affinities and modes of interaction with a biological target. | mdpi.comresearchgate.net |

| 3. Synthesis | Organic Synthesis | Synthesize the most promising candidates identified in the prediction step. | nih.gov |

| 4. Validation | In Vitro Assays | Experimentally measure the biological activity (e.g., IC₅₀) of the synthesized compounds. | nih.govmdpi.com |

| 5. Optimization | Structure-Activity Relationship (SAR) | Analyze results to inform the design of the next generation of compounds. | nih.gov |

Future Research Avenues and Untapped Potential in Chemical Biology and Material Science

The future for this compound and related structures is rich with possibilities in both chemical biology and material science.

In Chemical Biology:

Targeted Covalent Inhibitors: The phenylamine scaffold could be functionalized with a reactive group (a "warhead") to create targeted covalent inhibitors, which can offer increased potency and duration of action against specific enzymes.

PROTACs and Molecular Glues: The structure could serve as a building block for more complex molecules like PROTACs (Proteolysis Targeting Chimeras) or molecular glues, which represent cutting-edge therapeutic modalities for targeting previously "undruggable" proteins.

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it could be used as a "fragment" in FBDD screens to identify initial weak binders to a protein target, which can then be optimized into potent leads.

In Material Science:

Fluoropolymers: The fluorine atom imparts unique properties such as increased thermal stability and hydrophobicity. mdpi.com By converting the amine group into a polymerizable unit, this compound could be used as a monomer for creating novel fluorinated polymers with specialized applications in high-performance materials. mdpi.com

Organic Electronics: Fluorinated organic molecules are of great interest in materials for organic electronics, such as OLEDs and solar cells. ossila.com The electronic properties of the aromatic system could be tuned through derivatization, potentially leading to new materials for these applications. The use of related fluorinated building blocks like 5-fluorooxindole (B20390) in dye-sensitized solar cells highlights this potential. ossila.com

The continued exploration of this and similar chemical scaffolds is poised to unlock new tools for biological investigation and novel materials with advanced properties.

Q & A

Q. What protocols ensure compliance with non-clinical research ethics for in vitro studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.